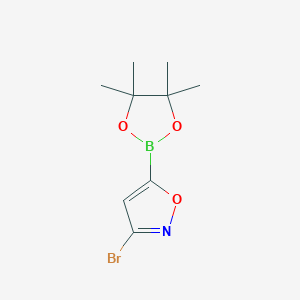

3-Bromo-isoxazole-5-boronic acid pinacol ester

説明

3-Bromo-isoxazole-5-boronic acid pinacol ester is an organic compound with significant applications in organic synthesis. It is known for its role as a ligand, catalyst, and intermediate in various chemical reactions. The compound is characterized by its unique structure, which includes a bromine atom and a boronic acid pinacol ester group attached to an isoxazole ring.

特性

IUPAC Name |

3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BBrNO3/c1-8(2)9(3,4)15-10(14-8)6-5-7(11)12-13-6/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOPZCYCSYAARCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BBrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 3-Bromo-isoxazole-5-boronic acid pinacol ester typically involves the reaction of brominated isoxazole with a boronic acid pinacol ester. The reaction conditions can vary, but it generally requires the presence of a catalyst and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield .

化学反応の分析

3-Bromo-isoxazole-5-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the bromine atom to other functional groups.

Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts. Common reagents used in these reactions include palladium catalysts for coupling reactions and strong oxidizing or reducing agents for redox reactions.

科学的研究の応用

3-Bromo-isoxazole-5-boronic acid pinacol ester has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of C-C and C-N bonds.

Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases.

Industry: The compound is utilized in the production of fine chemicals and materials with specific properties.

作用機序

The mechanism by which 3-Bromo-isoxazole-5-boronic acid pinacol ester exerts its effects involves its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The bromine atom allows for further functionalization through substitution reactions, enabling the creation of a wide range of derivatives .

類似化合物との比較

Similar compounds to 3-Bromo-isoxazole-5-boronic acid pinacol ester include:

- 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene

- 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole These compounds share the boronic acid pinacol ester group but differ in the heterocyclic ring structure. The uniqueness of 3-Bromo-isoxazole-5-boronic acid pinacol ester lies in its isoxazole ring, which imparts distinct reactivity and properties compared to its analogs .

生物活性

3-Bromo-isoxazole-5-boronic acid pinacol ester (CAS No. 862126-44-1) is a compound that has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which integrates a bromine atom and a boronic acid pinacol ester group attached to an isoxazole ring. Its molecular formula is , with a molecular weight of approximately 273.92 g/mol .

Suzuki–Miyaura Cross-Coupling Reaction

One of the primary biological activities of 3-Bromo-isoxazole-5-boronic acid pinacol ester is its role in the Suzuki–Miyaura cross-coupling reaction . This reaction facilitates the formation of new carbon-carbon bonds, which is crucial for synthesizing complex organic molecules, including pharmaceuticals . The compound acts as a ligand and undergoes transmetalation, where it interacts with palladium catalysts to form stable complexes, thereby influencing various biochemical pathways .

Drug Development

Research indicates that 3-Bromo-isoxazole-5-boronic acid pinacol ester can be utilized in the development of bioactive molecules and pharmaceuticals. Its ability to form stable complexes with biological targets enhances its potential as a lead compound in medicinal chemistry . The kinetics of similar compounds suggest that modifications on the aromatic ring can significantly affect interaction dynamics, making this compound versatile for drug design .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of 3-Bromo-isoxazole-5-boronic acid pinacol ester:

| Study | Focus | Key Findings |

|---|---|---|

| Study A | Drug Synthesis | Demonstrated effective formation of carbon-carbon bonds using the compound as a reagent. |

| Study B | Cytotoxicity | Evaluated against various human cancer cell lines, showing potential for further development as an anticancer agent. |

| Study C | NCT Application | Suggested as a viable boron carrier for enhancing the efficacy of neutron capture therapy in tumors. |

Case Studies

- Cytotoxicity Assay : In vitro studies conducted to assess the cytotoxic effects of related compounds on human cancer cells indicated that modifications to the isoxazole structure could enhance potency against specific cancer types .

- Neutron Capture Therapy : Preliminary investigations into its role as a boron carrier have shown that compounds similar to 3-Bromo-isoxazole-5-boronic acid pinacol ester can improve tumor targeting and reduce side effects associated with traditional therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。